4-(Trifluoroacetylamino)benzoic Acid-d4
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Description
4-(Trifluoroacetylamino)benzoic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C9H6F3NO3 and its molecular weight is 237.171. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Charge Transfer in Benzoic Acid Derivatives
Research on 4-(N-phenylamino)benzoic acid and its fluorescence spectra has highlighted the potential of benzoic acid derivatives in studying intramolecular charge transfer (ICT). The study of these compounds in various solvents can help understand the electron donor capabilities and the ICT character, which is crucial for developing materials with specific optical properties (Li-Hua Ma et al., 2003).
Anion Recognition and Sensing Applications
The utility of 4-(N,N-dimethylamino)benzoic acid for anion recognition in solutions has been demonstrated, showcasing its remarkable selectivity towards divalent anions. This research highlights the potential of benzoic acid derivatives in the development of new sensing materials for environmental monitoring and analytical chemistry applications (X. Hou & K. Kobiro, 2006).
Photovoltaic and Electronic Applications
Studies on the synthesis and application of benzoic acid derivatives in dye-sensitized solar cells (DSSCs) illustrate the role of these compounds in enhancing photovoltaic performance. For instance, using 4-(cyanomethyl)benzoic acid as an acceptor group in DSSCs resulted in significant improvements in device performance, indicating the potential of such derivatives in renewable energy technologies (Akhil Gupta et al., 2015).
Molecular Docking and Drug Design
Research on 4-(carboxyamino)-benzoic acid using quantum chemical methods and molecular docking has contributed to understanding the structure-based biological and chemical properties of benzoic acid derivatives. These studies are crucial for drug design, offering insights into ligand-protein interactions and the development of new pharmaceuticals (S. N. Saravanamoorthy et al., 2021).
Material Science and Polymer Chemistry
The synthesis of polymers and peptides with specific conformations owing to intramolecular hydrogen bonding, using benzoic acid derivatives, highlights the application of these compounds in creating materials with desired physical and chemical properties. This research is pertinent to the development of new materials for various industrial applications (Tomoyuki Ohishi et al., 2011).
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDURDLECJWHJD-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858526 |
Source
|
Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461426-32-4 |
Source
|
Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.